Diacerein-d6

LC-MS/MS Bioanalysis Stable Isotope Labeling

Diacerein-d6 is a fully characterized deuterium-labeled analog of the prodrug Diacerein (Diacetylrhein), intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of Diacerein and its active metabolite Rhein via GC- or LC-mass spectrometry. As a diacetyl derivative of Rhein, Diacerein-d6 (chemical formula C₁₉H₆D₆O₈; molecular weight 374.33 g/mol) provides a mass shift of +6 Da relative to the unlabeled analyte, enabling precise and accurate quantification by mitigating analytical variability and matrix effects inherent in biological sample analysis.

Molecular Formula C19H12O8
Molecular Weight 374.3 g/mol
Cat. No. B12052850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacerein-d6
Molecular FormulaC19H12O8
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O
InChIInChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i1D3,2D3
InChIKeyTYNLGDBUJLVSMA-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacerein-d6 for LC-MS/MS Bioanalysis: A High-Purity Deuterated Internal Standard for Rhein and Diacerein Quantification


Diacerein-d6 is a fully characterized deuterium-labeled analog of the prodrug Diacerein (Diacetylrhein), intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of Diacerein and its active metabolite Rhein via GC- or LC-mass spectrometry [1]. As a diacetyl derivative of Rhein, Diacerein-d6 (chemical formula C₁₉H₆D₆O₈; molecular weight 374.33 g/mol) provides a mass shift of +6 Da relative to the unlabeled analyte, enabling precise and accurate quantification by mitigating analytical variability and matrix effects inherent in biological sample analysis .

Why Unlabeled Diacerein or Alternative Internal Standards Cannot Substitute Diacerein-d6 in Validated Bioanalytical Methods


Substituting Diacerein-d6 with unlabeled Diacerein or structurally dissimilar internal standards fundamentally compromises the accuracy and reliability of LC-MS/MS quantification. Unlabeled Diacerein cannot be chromatographically resolved from the endogenous analyte, introducing systematic error [1]. Non-deuterated structural analogs (e.g., wogonin, trimethoprim) exhibit distinct ionization efficiencies and extraction recoveries from Diacerein, failing to co-elute with the analyte and thus failing to correct for matrix effects and sample preparation variability—a core requirement of a valid SIL-IS [2]. Only a deuterated internal standard with an identical chemical structure, such as Diacerein-d6, can effectively track the analyte through extraction and ionization, ensuring method ruggedness and meeting the stringent requirements of regulatory submissions [3].

Diacerein-d6: Quantified Performance Advantages Over Unlabeled Diacerein and Structural Analog Internal Standards


Mass Spectrometric Differentiation: M+6 Isotopic Shift Ensures Analyte-IS Discrimination

Diacerein-d6 provides a definitive +6 Da mass shift (M+6) relative to unlabeled Diacerein, ensuring complete baseline resolution in the mass spectrometer . This is in contrast to unlabeled Diacerein, which would be indistinguishable from the analyte, and to alternative internal standards (e.g., trimethoprim, wogonin) which possess different molecular weights and ionization properties, potentially leading to inconsistent correction for matrix effects [1].

LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotopic Enrichment: 98 atom % D Purity Defines Quantitation Accuracy

Diacerein-d6 is supplied with a specified isotopic purity of 98 atom % D . This high isotopic enrichment is critical as it defines the upper limit of accuracy for the analytical method. Lower isotopic purity in a deuterated standard would contribute to the signal of the unlabeled analyte channel (isotopic interference), resulting in an overestimation of analyte concentration, particularly near the lower limit of quantification (LLOQ) [1]. This is a quantifiable differentiator from non-isotopically labeled internal standards, which do not possess this attribute and are thus more susceptible to matrix effects.

Isotopic Purity Quantitative Analysis Method Validation

Chemical Purity and Regulatory Compliance: 95% (CP) Assay for Robust Method Validation

Diacerein-d6 is offered with a chemical purity assay of 95% (CP) . More importantly, it is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDA) [1]. This regulatory-grade traceability—often provided against USP or EP standards upon request—is a critical procurement differentiator versus generic, research-grade Diacerein or non-certified internal standards, which may lack the documentation necessary for a regulatory submission .

Chemical Purity Reference Standard Regulatory Compliance

Co-Eluting Behavior and Matrix Effect Correction: The Core Advantage of Deuterated IS

The near-identical physicochemical properties of Diacerein-d6 and its unlabeled counterpart ensure that the internal standard co-elutes with the analyte and experiences the same matrix-induced ion suppression or enhancement. This is in stark contrast to non-deuterated, structural analog internal standards (e.g., trimethoprim, fenofibric acid), which have been shown to exhibit differential extraction recovery and ionization efficiency, leading to a reported variance in matrix effect recovery of >12% in some cases [1]. By definition, a properly designed SIL-IS like Diacerein-d6 minimizes this variance, thereby improving method accuracy and precision [2].

Matrix Effect Ion Suppression SIL-IS

Critical Applications for Diacerein-d6: Where Its Specific Attributes Are Required for Success


Quantitative Bioanalysis of Diacerein and Rhein in Pharmacokinetic/Toxicokinetic (PK/TK) Studies

In preclinical and clinical PK studies, the accurate quantification of the prodrug Diacerein and its active metabolite Rhein is paramount. Diacerein-d6 is the essential internal standard for these assays. Its +6 Da mass shift and co-elution properties ensure that analyte concentrations, from the low ng/mL range up to Cmax, are measured with high precision and accuracy, free from matrix effects that plague non-deuterated alternatives [1].

Abbreviated New Drug Application (ANDA) Method Validation and Commercial Quality Control

For generic pharmaceutical manufacturers, Diacerein-d6 is a critical reference standard for establishing the bioequivalence of their product. Its supply with detailed characterization data compliant with regulatory guidelines makes it suitable for analytical method validation (AMV) and subsequent QC batch release testing during commercial production, providing a traceable link to pharmacopeial standards (USP/EP) [1].

Therapeutic Drug Monitoring (TDM) and Clinical Research on Diacerein Efficacy and Safety

In clinical research investigating the link between systemic exposure and therapeutic or adverse effects (e.g., diarrhea), a robust and validated LC-MS/MS method is required. Diacerein-d6 enables the high-fidelity quantification of Rhein in patient plasma, which is necessary to overcome the high inter-individual variability in patient samples and achieve the assay sensitivity and reproducibility needed for credible clinical correlations .

Investigating Metabolic Pathways and In Vitro Drug-Drug Interaction (DDI) Studies

In vitro studies designed to elucidate the metabolism of Diacerein (e.g., glucuronidation to Rhein-G1/G2) or assess its potential as a perpetrator or victim of DDIs require precise quantitation of the parent drug and metabolites in complex matrices like hepatocyte incubations. The high isotopic purity of Diacerein-d6 (98 atom % D) is critical here to minimize interference and accurately track the metabolic fate of the unlabeled compound at low concentrations [1].

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